

Comparative Docking Analysis of Benzenesulfonylacetamide Derivatives as Enzyme Inhibitors

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Compound of Interest

Compound Name: 2-(Benzenesulfonyl)acetamide

Cat. No.: B182974

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A detailed examination of the binding affinities and interaction mechanisms of benzenesulfonylacetamide derivatives with key enzymatic targets, supported by in-silico docking data.

This guide provides a comparative analysis of the docking studies performed on various benzenesulfonylacetamide derivatives, targeting enzymes of significant interest in drug discovery, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). The presented data, extracted from multiple independent research articles, offers insights into the inhibitory potential and binding modes of these compounds. This information is valuable for researchers and scientists involved in the rational design and development of novel therapeutic agents.

Quantitative Docking and Inhibition Data

The following table summarizes the key quantitative data from various docking and in-vitro inhibition studies on benzenesulfonylacetamide derivatives. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in the software, force fields, and specific protocols used.

Derivative	Target Enzyme	Docking Score (kcal/mol)	Inhibition Constant (Ki)	IC50	Reference
Compound 9c	hCA I	-5.13	-	-	[1]
Compound 9h	hCA II	-5.32	-	-	[1]
Indole-2,3-dione derivative 2h	hCA I	-	45.10 nM	-	[2]
Indole-2,3-dione derivative 2h	hCA II	-	5.87 nM	-	[2]
Indole-2,3-dione derivative 2h	hCA XII	-	7.91 nM	-	[2]
Compound 13a	hCA II	-	7.6 nM	-	[3]
N-substituted- β -d-glucosamine derivative 7f	hCA IX	-	-	10.01 nM	[4]
Aurone derivative WE-4	COX-2	-5.843	-	0.22 μ M	[5]
Pyrazole tethered curcumin analogue 12b	COX-2	-10.40	-	-	[6]

Experimental Protocols: Molecular Docking

The following outlines a generalized experimental protocol for molecular docking studies based on the methodologies reported in the referenced literature. This process is fundamental in computational drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.^[7]

1. Protein Preparation:

- The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural inconsistencies.

2. Ligand Preparation:

- The 2D structures of the benzenesulfonylacetamide derivatives are sketched using chemical drawing software.
- These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.

3. Grid Generation:

- A grid box is defined around the active site of the target protein. This grid defines the search space for the docking algorithm to explore potential binding poses of the ligand.

4. Molecular Docking:

- The prepared ligands are then docked into the defined grid of the target protein using a docking program (e.g., AutoDock, Glide).
- The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

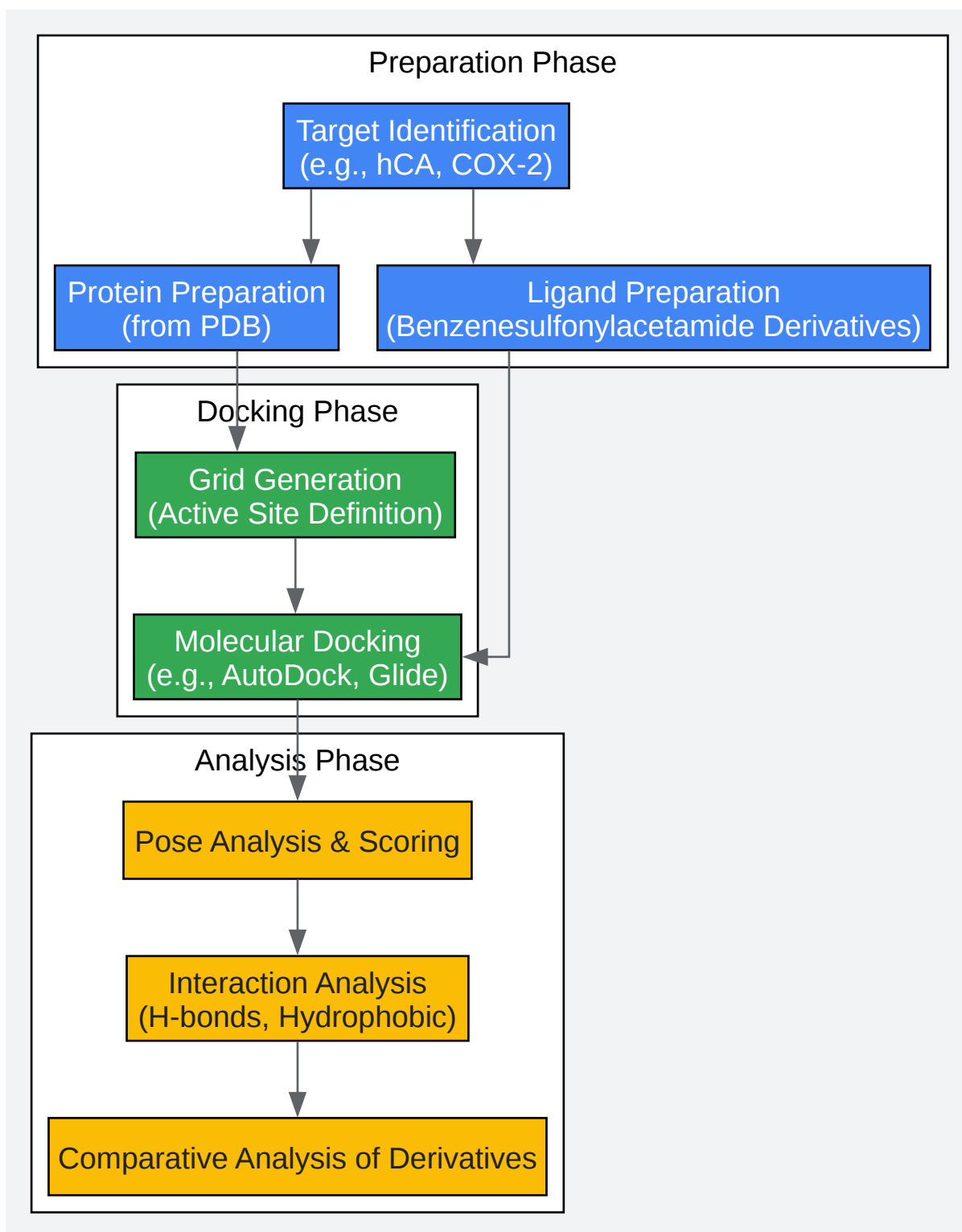
- Each pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.[8]

5. Analysis of Results:

- The docking results are analyzed to identify the best-ranked pose for each ligand.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the key determinants of binding affinity.[8]
- The docking results can be validated by re-docking a known inhibitor into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2 Å is generally considered a successful validation.[9]

Visualization of the Molecular Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study.



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Caption: A generalized workflow for comparative molecular docking studies.

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